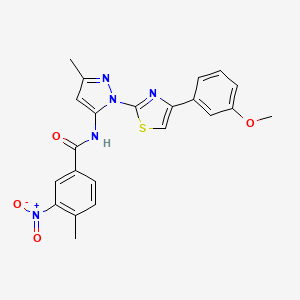

N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methyl-3-nitrobenzamide

Description

This compound belongs to a class of heterocyclic derivatives featuring a pyrazole-thiazole core linked to a substituted benzamide moiety. Its structural complexity arises from the 3-methoxyphenyl group on the thiazole ring and the 4-methyl-3-nitrobenzamide substituent.

Properties

IUPAC Name |

N-[2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-4-methyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O4S/c1-13-7-8-16(11-19(13)27(29)30)21(28)24-20-9-14(2)25-26(20)22-23-18(12-32-22)15-5-4-6-17(10-15)31-3/h4-12H,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWFDWUIQOSDSEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC(=CC=C4)OC)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(4-(3-methoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methyl-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Synthesis of the Compound

The compound can be synthesized through a multi-step chemical reaction involving the formation of thiazole and pyrazole derivatives. Initial reactions typically involve coupling reactions with various aromatic amines and nitro compounds, followed by purification processes such as recrystallization or chromatography to obtain the final product in a pure form.

Biological Activity Overview

The biological activities of this compound have been studied extensively, particularly in relation to its anti-cancer, anti-inflammatory, and antimicrobial properties. Below is a summary of key findings from recent research:

Anticancer Activity

- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, it selectively inhibits glycogen synthase kinase-3β (GSK-3β), which is implicated in various cancer pathways .

- Cell Line Studies : In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values indicating significant potency .

Anti-inflammatory Properties

- Cytokine Inhibition : The compound has displayed the ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models, suggesting its potential as an anti-inflammatory agent .

- Animal Models : In vivo studies using murine models of inflammation have shown reduced edema and inflammatory markers when treated with this compound .

Antimicrobial Activity

- Bacterial Strains : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Mechanism : Preliminary studies suggest that the compound disrupts bacterial cell membrane integrity, leading to cell lysis .

Data Table of Biological Activities

Case Studies

- Case Study on Cancer Treatment : A study conducted on the effects of this compound on breast cancer cells revealed that it not only inhibited cell growth but also induced apoptosis through caspase activation pathways.

- Inflammation Model : In a model using lipopolysaccharide (LPS)-induced inflammation in mice, treatment with the compound resulted in a significant reduction in paw swelling and inflammatory cytokine levels compared to control groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogs are derived from the N-(4-(thiazol-4-yl)phenyl)benzamide family. Key differences and their implications are outlined below:

- Substituent Analysis: 3-Methoxyphenyl vs. 3-Nitrobenzamide vs. Methyl/Chloro Substituents: The nitro group introduces strong electron-withdrawing effects, which may stabilize the molecule’s interaction with bacterial enzymes (e.g., via hydrogen bonding) .

Q & A

What are the key synthetic strategies for constructing the pyrazole-thiazole core in this compound?

Basic Research Focus

The pyrazole-thiazole scaffold is synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with β-keto esters or nitriles to form the pyrazole ring, followed by thiazole formation using thiourea or thioamides in the presence of haloketones . For example, describes the use of 2-cyanoacetamide intermediates to generate thiazole derivatives under mild conditions. Solvent choice (e.g., DMF or ethanol) and catalysts (e.g., K₂CO₃) significantly influence yield and purity .

How can conflicting spectral data (e.g., NMR or IR) for nitrobenzamide derivatives be resolved?

Advanced Research Focus

Contradictions in spectral data often arise from conformational flexibility or solvent effects. For the 3-nitro-4-methylbenzamide moiety ( ), ensure deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) are consistent across experiments, as nitro groups exhibit solvent-dependent resonance splitting in ¹H NMR. IR carbonyl stretching frequencies (1650–1700 cm⁻¹) should be cross-validated with computational methods (e.g., DFT) to confirm electronic environments . highlights discrepancies in melting points and elemental analysis due to polymorphic forms—X-ray crystallography (as in ) is recommended for structural confirmation.

What methodologies are effective for assessing the biological activity of this compound?

Basic Research Focus

Initial screening should prioritize in vitro assays targeting hypothesized pathways (e.g., kinase inhibition or antimicrobial activity). and emphasize docking studies to predict binding affinity to proteins like COX-2 or bacterial enzymes. Use molecular dynamics simulations to validate docking poses, referencing the "frontier orbital" theory () to analyze electron transfer interactions. For cytotoxicity, employ MTT assays on cell lines, ensuring proper controls for nitro group reduction artifacts .

How can reaction conditions be optimized for introducing the 3-methoxyphenyl group onto the thiazole ring?

Advanced Research Focus

The 3-methoxyphenyl substitution requires regioselective coupling. suggests Ullmann or Buchwald-Hartwig amination for aryl-thiazole linkage, using Pd/Cu catalysts with ligands like XPhos. Microwave-assisted synthesis (100–120°C, 30 min) improves yield compared to traditional reflux ( ). Monitor reaction progress via TLC with UV-active spots or HPLC-MS. Computational reaction path searching (as in ) can identify energy barriers and ideal solvent systems (e.g., toluene/EtOH mixtures).

What strategies mitigate side reactions during the nitration of the benzamide moiety?

Advanced Research Focus

Nitration at the 3-position of 4-methylbenzamide ( ) requires controlled electrophilic substitution. Use mixed HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration. notes that steric hindrance from the methyl group directs nitration to the meta position. If para byproducts form, employ column chromatography with silica gel (hexane/EtOAc gradients) for purification. For scale-up, consider flow chemistry to maintain temperature stability and reduce decomposition .

How do electronic effects of the nitro group influence the compound’s reactivity in further functionalization?

Advanced Research Focus

The nitro group is a strong electron-withdrawing moiety, activating the benzamide ring for nucleophilic aromatic substitution (e.g., with amines or thiols) but deactivating it toward electrophiles. demonstrates that fluorine substituents alter electron density—use Hammett constants (σ values) to predict reactivity. For reduction to amine derivatives, employ catalytic hydrogenation (H₂/Pd-C) or NaBH₄/CuCl₂ systems, ensuring inert atmospheres to prevent byproduct formation .

What computational tools are recommended for predicting the compound’s physicochemical properties?

Advanced Research Focus

DFT calculations (e.g., Gaussian or ORCA) can optimize geometry and predict UV-Vis spectra (). Software like COSMO-RS models solubility in polar aprotic solvents (DMF, DMSO). For logP and pKa, use ChemAxon or ACD/Labs. highlights ICReDD’s reaction path search tools for mechanistic insights. Validate predictions with experimental data from (e.g., HPLC retention times and partition coefficients).

How can multi-step synthesis routes be designed to improve overall yield?

Advanced Research Focus

Adopt convergent synthesis: prepare the pyrazole-thiazole core and nitrobenzamide separately, then couple via amide bond formation (). Use orthogonal protecting groups (e.g., tert-butyl for amines) to prevent side reactions. Process optimization via DoE (Design of Experiments) identifies critical parameters (temperature, stoichiometry). ’s "reaction fundamentals and reactor design" principles recommend microreactors for exothermic steps (e.g., nitration) to enhance control and scalability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.